2,5-Anhydro-1-deoxy-1-phosphonoaltritol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

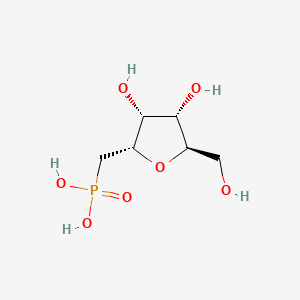

2,5-Anhydro-1-deoxy-1-phosphonoaltritol, also known as this compound, is a useful research compound. Its molecular formula is C6H13O7P and its molecular weight is 228.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C5H11O7P

- Molecular Weight : 202.11 g/mol

- CAS Number : 14295-83-3

This compound is characterized by the presence of a phosphono group, which enhances its reactivity and biological interactions, making it a valuable tool in various research applications.

Chemistry

In organic chemistry, 2,5-Anhydro-1-deoxy-1-phosphonoaltritol serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways and develop novel compounds.

| Reaction Type | Product Type | Application |

|---|---|---|

| Oxidation | Ketones/Aldehydes | Synthesis of bioactive compounds |

| Reduction | Alcohols/Amine | Development of pharmaceuticals |

Biology

The compound has been studied for its role in cellular processes involving nucleic acids. It acts as an analogue of ribose phosphate, which is crucial in nucleoside biosynthetic pathways. Research indicates that it can influence enzyme activities related to nucleic acid metabolism.

- Enzyme Interaction : It interacts with enzymes like nucleoside phosphorylase, although it does not inhibit this enzyme at high concentrations (6 mM) .

Medicine

In medical research, this compound is investigated for potential therapeutic applications:

- Antidiabetic Effects : Studies have shown that related compounds can regulate carbohydrate metabolism by inhibiting gluconeogenesis and glycogenolysis . This suggests that this compound may have similar effects.

| Study Focus | Result |

|---|---|

| Glucose Regulation | Decreased blood glucose levels in diabetic models |

| Enzyme Inhibition | Inhibition of liver glycogen phosphorylase |

Industry

In industrial applications, this compound is utilized in the development of various chemicals and materials. Its properties make it suitable for creating new industrial processes and technologies that require specific biochemical interactions.

Case Study 1: Antidiabetic Research

A study demonstrated that derivatives similar to this compound significantly reduced blood glucose levels in diabetic animal models by inhibiting gluconeogenesis . This highlights its potential as a therapeutic agent in diabetes management.

Case Study 2: Nucleoside Synthesis

Research focused on the synthesis of nucleosides using this compound as a precursor showed promising results in enhancing the yield of desired products through enzymatic reactions . This application is crucial for developing antiviral drugs that target viral replication mechanisms.

Propiedades

Número CAS |

86762-89-2 |

|---|---|

Fórmula molecular |

C6H13O7P |

Peso molecular |

228.14 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylphosphonic acid |

InChI |

InChI=1S/C6H13O7P/c7-1-3-5(8)6(9)4(13-3)2-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6+/m1/s1 |

Clave InChI |

DFYLWBCXEJFDNK-KAZBKCHUSA-N |

SMILES |

C(C1C(C(C(O1)CP(=O)(O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@H]([C@H](O1)CP(=O)(O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)CP(=O)(O)O)O)O)O |

Sinónimos |

2,5-anhydro-1-deoxy-1-phosphono-D-altritol 2,5-anhydro-1-deoxy-1-phosphonoaltritol 2,5-anhydro-1-deoxy-1-phosphonoaltritol, dilithium salt 2,5-APAT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.